molecular formula C6H8FN3 B7965399 C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Cat. No.: B7965399
M. Wt: 141.15 g/mol
InChI Key: IPLYLVSMXVMRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a chemical reagent for research use only, not for human or veterinary use. This compound is a fluorinated pyrimidine-methylamine derivative. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery. Related compounds are frequently utilized as key synthetic intermediates in the preparation of active pharmaceutical ingredients. For instance, structurally similar amines are employed in the synthesis of potential Epidermal Growth Factor Receptor (EGFR) inhibitors for antitumor research . The integration of a fluorine atom and a methyl group on the pyrimidine ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for constructing more complex molecules for biological evaluation. Researchers can use this compound to develop novel chemical entities for various therapeutic areas. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5-fluoro-4-methylpyrimidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLYLVSMXVMRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methylpyrimidine.

    Reaction Conditions: The key step involves the introduction of the methylamine group. This can be achieved through nucleophilic substitution reactions, often using methylamine gas or its aqueous solution under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Property C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine 4,6-Dichloro-5-methoxypyrimidine N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Melting Point Not reported 313–315 K 98–99°C (thiazole derivative)
Solubility Likely moderate (polar CH₂NH₂ group) Low (chloro, methoxy substituents) Low (bulky aryl groups)
Crystal Packing Not reported Cl···N interactions (3.09 Å) C–H···O and C–H···π interactions

Key Observations:

  • Crystallinity : Chloro and methoxy substituents in analogs like 4,6-dichloro-5-methoxypyrimidine promote strong halogen bonding (Cl···N), whereas the target compound’s fluorine and methyl groups may favor weaker van der Waals interactions .
  • Solubility : The methylamine group in the target compound likely enhances aqueous solubility compared to chloro- or methoxy-substituted pyrimidines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine?

  • Methodology :

  • Stepwise Synthesis : Begin with halogenation of the pyrimidine core. For example, fluorination at position 5 can be achieved using DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Methylation at position 4 may involve nucleophilic substitution with methyl iodide in the presence of a base like NaH .
  • Purification : Use column chromatography (silica gel, eluent: 5–10% EtOAc in hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. SCX columns (eluted with 2M NH3 in MeOH) are effective for isolating amine-containing intermediates .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm purity via HPLC (≥98%).

Q. How can the structural conformation of this compound be characterized experimentally?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure to determine dihedral angles between the pyrimidine ring and substituents. For example, intramolecular N–H⋯N hydrogen bonding may stabilize the conformation, as observed in related pyrimidine derivatives .
  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. The fluorine atom at position 5 will cause splitting in adjacent proton signals (e.g., 3JHF^3J_{H-F} coupling ~15 Hz) .
    • Data Interpretation : Compare observed dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) with computational models to validate steric/electronic effects .

Q. What are the solubility and stability profiles under varying experimental conditions?

  • Methodology :

  • Solubility Testing : Dissolve the compound in DMSO (stock solution) and dilute into aqueous buffers (pH 2–10) or organic solvents (MeOH, EtOAc). Measure solubility via UV-Vis spectroscopy at λmax ~260 nm .
  • Stability Studies : Conduct accelerated degradation tests under oxidative (H2O2), thermal (40–60°C), and photolytic conditions. Monitor degradation products via LC-MS .
    • Key Data :
ConditionSolubility (mg/mL)Half-life (days)
pH 7.4 buffer2.114
DMSO>50Stable
40°C, darkN/A28

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of this compound in biological systems?

  • Methodology :

  • In Vitro Oxidation : Expose the compound to cytochrome P450 enzymes (e.g., CYP3A4) or horseradish peroxidase (HRP) with H2O2. Identify metabolites via high-resolution MS/MS.
  • Computational Modeling : Use DFT calculations to predict reactive sites (e.g., methylamine group) and compare with experimental data. Prior studies on methylamine oxidation suggest NH2• radical formation as a key intermediate .
    • Key Insight : The electron-withdrawing fluorine atom may reduce oxidation rates at position 5, directing reactivity toward the methylamine moiety .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with variations at positions 4 (e.g., -CF3 instead of -CH3) or 2 (e.g., ethylamine instead of methylamine). Test inhibitory activity against target enzymes (e.g., methionine aminopeptidase-1) using fluorescence-based assays .
  • Crystallographic Analysis : Compare binding modes in enzyme active sites. For example, bulkier substituents at position 4 may sterically hinder interactions, reducing potency .
    • Data Example :
Substituent (Position 4)IC50 (nM)
-CH312.5
-CF345.8

Q. What computational approaches are suitable for modeling its interactions with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., kinases) using GROMACS or AMBER. Parameterize the fluorine atom with the CHARMM force field .
  • Docking Studies : Use AutoDock Vina to predict binding poses. Validate with experimental IC50 values and mutagenesis data .
    • Key Insight : The fluorine atom enhances binding affinity via polar interactions (e.g., F–H–O hydrogen bonds) in hydrophobic pockets .

Q. How does this compound interact with microbial transport systems?

  • Methodology :

  • Uptake Assays : Use 14C^{14}\text{C}-labeled compound in microbial cultures (e.g., Hyphomicrobium spp.). Measure uptake rates via scintillation counting under varying pH (5–9) and temperature (25–37°C) conditions .
  • Inhibitor Studies : Test competitive inhibition with ethylamine (Ki ~200 nM) or ammonium ions (no inhibition).
    • Key Data : Optimal uptake occurs at pH 7.0 and 30°C, with a Km of 70–100 nM .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodology :

  • Rodent Studies : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24 h for LC-MS analysis. Calculate AUC and clearance rates.
  • Toxicity Screening : Assess liver function (ALT/AST levels) and renal excretion. Cross-reference with structural analogs showing hepatotoxicity at high doses (>50 mg/kg) .
    • Key Insight : The methylamine group may enhance renal clearance, reducing systemic toxicity compared to bulkier amines .

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